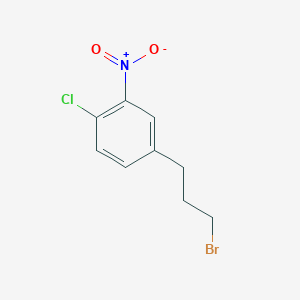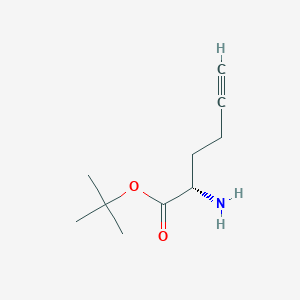
1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is a unique organic compound characterized by its cyclobutane ring structure substituted with bromomethyl, difluoromethyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are treated with brominating agents to introduce the bromomethyl group. The difluoromethyl and trifluoromethyl groups can be introduced through various fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production process. The use of robust and efficient bromination and fluorination reagents is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted cyclobutanes
- Alcohols and carboxylic acids
- Complex organic frameworks through cross-coupling
Applications De Recherche Scientifique
1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or receptor function. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-(trifluoromethyl)benzene: Shares the bromomethyl and trifluoromethyl groups but differs in the aromatic ring structure.
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane: Similar cyclobutane structure with a methyl group instead of difluoromethyl.
Uniqueness: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H6BrF5 |
|---|---|
Poids moléculaire |
253.01 g/mol |
Nom IUPAC |
1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H6BrF5/c7-3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2 |
Clé InChI |
GMIJPVJHUYZKEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


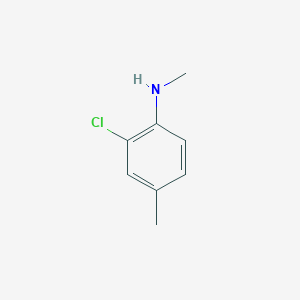

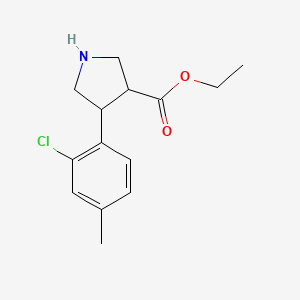
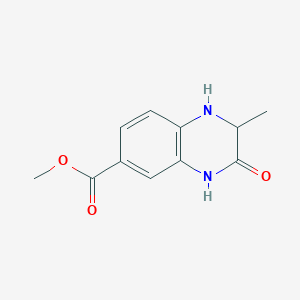

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
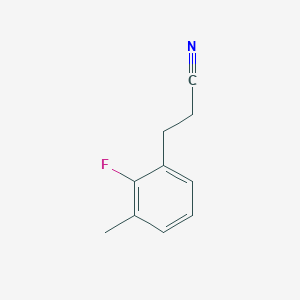

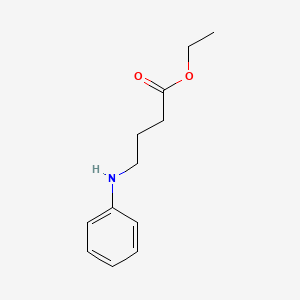
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)

